molecular formula C19H23N7OS B2533916 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1207030-95-2

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Katalognummer B2533916
CAS-Nummer: 1207030-95-2
Molekulargewicht: 397.5
InChI-Schlüssel: QDPZCOFQPXYEDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that contains several functional groups including pyrazole, pyrimidine, piperazine, and thiazole rings. These functional groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could potentially allow for interesting interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of nitrogen in the pyrazole, pyrimidine, and piperazine rings could potentially increase its polarity, affecting its solubility in different solvents .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Agents

    Novel pyrazole derivatives, including those similar in structure to the specified compound, have shown potential as antimicrobial and anticancer agents. Compounds with these structures exhibited higher anticancer activity compared to reference drugs like doxorubicin and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

  • In Vitro Antiproliferative Activity

    A series of compounds, including 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Among these, certain compounds showed good activity on all tested cell lines except for K562, indicating potential as anticancer agents (Mallesha et al., 2012).

Activation of p53 in Cervical Cancer Cells

  • Activation of p53 Protein: Anthranilamide–Pyrazolo[1,5‐a]pyrimidine conjugates, similar in structure to the compound , have been found to activate the p53 protein in cervical cancer cells, inducing cell-cycle arrest and apoptosis. This finding suggests potential therapeutic applications in cancers with low levels of p53 (Kamal et al., 2012).

Synthesis and Properties for Various Applications

  • Synthesis of Novel Derivatives

    Research on the synthesis of novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, which are structurally related, has been conducted. These compounds have been evaluated for their anti‐phosphodiesterase‐5 (PDE‐5) activity, indicating potential applications in pharmacological research (Su et al., 2021).

  • Antibacterial and Antiproliferative Activities

    Studies have also focused on the synthesis and evaluation of new heterocyclic compounds, including those with structures similar to the specified compound, for their antimicrobial and in vitro anticancer activity (Fahim et al., 2021).

Zukünftige Richtungen

Future research could involve synthesizing this compound and studying its properties in more detail. It could also involve testing its biological activity to see if it has potential as a pharmaceutical .

Eigenschaften

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7OS/c1-12-9-13(2)26(23-12)17-10-16(20-11-21-17)24-5-7-25(8-6-24)19(27)18-14(3)22-15(4)28-18/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDPZCOFQPXYEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=C(N=C(S4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.